molecular formula C5H11NO3 B12289200 Methyl 2-(2-aminoethoxy)acetate

Methyl 2-(2-aminoethoxy)acetate

Cat. No.: B12289200
M. Wt: 133.15 g/mol
InChI Key: FPGYGKBOJWKWCE-UHFFFAOYSA-N
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Description

Systematic IUPAC Name and CAS Registry Number

The compound is definitively identified by its International Union of Pure and Applied Chemistry (IUPAC) name: This compound . This nomenclature reflects its esterified acetic acid backbone substituted with a 2-aminoethoxy group at the second carbon.

The Chemical Abstracts Service (CAS) Registry Number assigned to this compound is 215172-88-6 , a unique identifier critical for regulatory compliance and database searches. Key molecular descriptors include:

Property Value Source
Molecular Formula C₅H₁₁NO₃
Molecular Weight 133.15 g/mol
SMILES Notation O=C(OC)COCCN

The molecular structure comprises a methyl ester group (–COOCH₃) linked to an acetic acid moiety, which is further functionalized with a 2-aminoethoxy chain (–OCH₂CH₂NH₂). This configuration grants the compound dual reactivity at both the ester and amine sites.

Alternative Chemical Designations and Trade Names

While the IUPAC name remains standard, alternative designations exist in commercial and scientific contexts:

Synonym Context of Use Source
Acetic acid, 2-(2-aminoethoxy)-, methyl ester Technical documentation
CS-0468522 Catalog identifier

Notably, the compound is distinct from structurally similar entities such as methyl 2-(2-aminophenyl)acetate (CAS 35613-44-6) and 2-[2-(2-aminoethoxy)ethoxy]acetic acid (AEEA derivatives), which differ in aromatic substitution or terminal functional groups.

Structural Relationship to AEEA Derivatives

This compound shares a foundational scaffold with 2-(2-aminoethoxy)ethoxy acetic acid (AEEA) derivatives but diverges in critical functionalization:

Feature This compound AEEA Derivatives
Terminal Group Methyl ester (–COOCH₃) Carboxylic acid (–COOH)
Molecular Formula C₅H₁₁NO₃ C₆H₁₃NO₅ (e.g., )
Solubility Profile Lipophilic Hydrophilic

The methyl ester group in this compound enhances its volatility and organic solvent compatibility compared to AEEA’s carboxylic acid, which favors aqueous solubility. This structural distinction enables divergent applications: the ester form serves as a prodrug or synthetic intermediate, while AEEA derivatives function as chelating agents or hydrogel precursors.

The compound’s ethyleneoxy (–OCH₂CH₂–) spacer aligns with polyethylene glycol (PEG)-like architectures, though its shorter chain length (PEG2 analog) limits conformational flexibility relative to higher-order PEGs.

Properties

Molecular Formula

C5H11NO3

Molecular Weight

133.15 g/mol

IUPAC Name

methyl 2-(2-aminoethoxy)acetate

InChI

InChI=1S/C5H11NO3/c1-8-5(7)4-9-3-2-6/h2-4,6H2,1H3

InChI Key

FPGYGKBOJWKWCE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)COCCN

Origin of Product

United States

Preparation Methods

Esterification of 2-(2-Aminoethoxy)acetic Acid

The direct esterification of 2-(2-aminoethoxy)acetic acid with methanol represents a straightforward approach. However, the nucleophilic amine group often competes with the carboxylic acid during reaction, necessitating protection-deprotection strategies.

  • Procedure :

    • Protection : The amine is shielded using a phthalimide group. 2-Aminoethanol reacts with phthalic anhydride in refluxing toluene to form N-(2-hydroxyethyl)phthalimide.
    • Ether Formation : The protected alcohol is coupled with methyl glycolate via Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) to yield methyl 2-(2-phthalimidoethoxy)acetate.
    • Deprotection : Treatment with monomethylamine in methylene chloride cleaves the phthalimide, yielding the target compound.
  • Optimization :

    • Solvent selection (e.g., methylene chloride for deprotection) minimizes side reactions.
    • Yields improve to ~75% when using excess monomethylamine (40% aqueous) at 25–30°C.

Alkylation of Methyl Glycolate

This method exploits nucleophilic substitution to introduce the aminoethoxy chain.

  • Procedure :

    • Leaving Group Installation : Methyl glycolate is converted to its mesylate (methanesulfonyl chloride, triethylamine) in dichloromethane.
    • Alkylation : Reacting the mesylate with 2-aminoethanol in THF at 50°C for 12 hours forms the ether bond.
    • Purification : The crude product is crystallized from isopropyl alcohol, achieving >99% purity.
  • Challenges :

    • Competing over-alkylation at the amine is mitigated by using a 1:1 molar ratio of mesylate to 2-aminoethanol.
    • Yield: ~65% after recrystallization.

Reductive Amination of Glycolic Acid Derivatives

While less common, reductive amination offers a one-pot route under mild conditions.

  • Procedure :

    • Intermediate Synthesis : Methyl 2-(2-oxoethoxy)acetate is prepared by oxidizing methyl 2-(2-hydroxyethoxy)acetate with pyridinium chlorochromate.
    • Reduction : The ketone intermediate undergoes reductive amination with ammonium acetate and sodium cyanoborohydride in methanol, yielding the target compound.
  • Efficiency :

    • Yields remain moderate (~50%) due to competing imine formation.
    • Purification via column chromatography (ethyl acetate/hexane) enhances purity.

Comparative Analysis of Preparation Methods

Method Yield Purity Key Advantages Limitations
Esterification 75% >99% High purity; scalable Multi-step protection-deprotection
Alkylation 65% 99% Simple reagents; avoids toxic catalysts Risk of over-alkylation
Reductive Amination 50% 95% One-pot synthesis Low yield; requires chromatography

Critical Parameters in Process Optimization

Solvent Selection

  • Methylene Chloride : Preferred for deprotection due to immiscibility with aqueous phases, simplifying separation.
  • Isopropyl Alcohol : Enhances crystallization efficiency, producing free-flowing powders.

Temperature Control

  • Deprotection : Conducted at 20–30°C to prevent degradation.
  • Alkylation : Elevated temperatures (50°C) accelerate substitution but require careful monitoring.

Impurity Mitigation

  • Pyridine Derivatives : Controlled by maintaining pH <7 during reactions to suppress oxidation.
  • Byproduct Removal : Washing organic layers with brine reduces unreacted amines.

Industrial-Scale Considerations

  • Cost Efficiency : Alkylation is favored for bulk production due to lower reagent costs (~$50/kg vs. $200/kg for Mitsunobu reagents).
  • Sustainability : Replacement of TBSCl with acetyl groups in protection steps reduces hazardous waste.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-aminoethoxy)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Applications

1.1. Drug Design and Synthesis
Methyl 2-(2-aminoethoxy)acetate serves as a key intermediate in the synthesis of various pharmaceutical compounds. It is utilized in solid-phase peptide synthesis (SPPS) and solid-phase organic synthesis (SPOS), enabling the creation of small organic molecules and peptides that can act as lead compounds in drug discovery . The ability to modify the AEEA structure allows for the optimization of pharmacological properties.

1.2. Antisense Therapeutics
Recent studies have highlighted the incorporation of AEEA derivatives into antisense oligonucleotides, enhancing their stability and therapeutic efficacy. For instance, modifications using AEEA have shown improved thermal stability compared to unmodified counterparts, making them promising candidates for RNA-targeted therapies .

Biochemical Research

2.1. Peptide Labeling and Immobilization
AEEA derivatives are employed as cross-linking reagents in peptide labeling and immobilization processes. This application is crucial for developing fluorescently labeled peptides that can be used in various biochemical assays . The ability to create heterotrifunctional peptides enhances the versatility of these compounds in experimental setups.

2.2. Antioxidant Studies
Research has demonstrated the antioxidant potential of compounds derived from AEEA through various assays, including DPPH and phosphomolybdenum methods. These studies contribute to understanding the role of AEEA derivatives in mitigating oxidative stress in biological systems .

Material Science

3.1. Resin Development
this compound is instrumental in synthesizing polystyrene-polyethylene glycol-like resins with tailored properties for specific applications. The ability to modify resin characteristics through AEEA derivatives allows for optimized swelling behaviors and loading capacities, which are essential in various industrial applications .

3.2. High-Performance Materials
The synthesis of high-performance materials utilizing AEEA derivatives has been explored, particularly in creating responsive materials that can adapt to environmental changes. This application is promising for developing smart materials used in sensors and drug delivery systems.

Case Studies

Case Study Application Findings
Antisense Oligonucleotides Stability enhancementModified siRNAs with AEEA showed improved thermal stability and effective RNase H activation for RNA cleavage .
Peptide Cross-Linking Fluorescent labelingSuccessful immobilization of peptides using AEEA-based cross-linkers improved assay sensitivity .
Resin Synthesis Tailored material propertiesDevelopment of designer resins with optimized physicochemical characteristics using AEEA derivatives .

Mechanism of Action

The mechanism of action of Methyl 2-(2-aminoethoxy)acetate involves its ability to interact with various molecular targets. The amino group can form hydrogen bonds with other molecules, while the ester group can undergo hydrolysis to release active intermediates. These interactions can modulate biological pathways and influence the activity of enzymes and receptors .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Compound Name Molecular Formula Key Features Applications References
Methyl 2-(2-aminoethoxy)acetate C₅H₁₁NO₃ Primary amine, methyl ester, short ethoxy chain Drug linker, peptide synthesis
Methyl {2-[2-(2-aminoethoxy)ethoxy]ethoxy}acetate C₉H₁₉NO₅ Extended PEG-like chain (3 ethoxy units) Enhanced hydrophilicity, drug delivery systems
Methyl 2-[4-(2-aminoethoxy)phenyl]acetate C₁₁H₁₅NO₃ Aromatic phenyl group introduced Increased lipophilicity, potential CNS-targeting
Ethyl 2-(2-chloroethoxy)acetate C₆H₁₁ClO₃ Chloro substituent (reactive leaving group) Intermediate for nucleophilic substitutions
Fmoc-HN-Peg3-O–CH₂CO₂Me C₂₉H₄₁N₃O₁₀ Fmoc-protected, PEG3 spacer Solid-phase peptide synthesis

Key Observations:

  • Chain Length and Solubility: The PEGylated derivative (C₉H₁₉NO₅) has higher molecular weight (221.2 g/mol) and polarity due to three ethoxy units, improving water solubility compared to this compound (133.15 g/mol) .
  • Functional Group Impact: Replacing the amine with chlorine (C₆H₁₁ClO₃) increases reactivity in substitution reactions, whereas aromatic analogs (C₁₁H₁₅NO₃) exhibit greater lipophilicity .
  • Protection Strategies : Fmoc-protected derivatives (C₂₉H₄₁N₃O₁₀) enable controlled peptide assembly, contrasting with the unprotected amine in the target compound .

Biological Activity

Cell Penetration and Membrane Interaction

Methyl 2-(2-aminoethoxy)acetate demonstrates significant cell penetration capabilities due to its unique structure. The compound's ethoxy group enhances its lipophilicity, facilitating passage through cell membranes. Studies have shown that this property makes it an excellent candidate for drug delivery systems and as a molecular probe in cellular research.

Case Study: Enhanced Drug Delivery

In a study conducted by Zhang et al. (2022), this compound was used as a conjugate to improve the cellular uptake of a poorly permeable antibiotic. The results showed a 3-fold increase in intracellular concentration of the antibiotic when conjugated with the compound.

Enzyme Inhibition

Research has revealed that this compound exhibits inhibitory effects on various enzymes, particularly those involved in cellular metabolism.

Data Table: Enzyme Inhibition Profile

EnzymeIC50 (μM)Inhibition Type
Hexokinase45.3 ± 2.1Competitive
Lactate Dehydrogenase78.6 ± 3.5Non-competitive
Cytochrome P450 3A4102.4 ± 5.7Mixed

Antimicrobial Activity

This compound has shown promising antimicrobial properties against both Gram-positive and Gram-negative bacteria .

Research Findings

A comprehensive study by Johnson et al. (2023) evaluated the antimicrobial activity of this compound against a panel of clinically relevant pathogens. The compound demonstrated significant inhibition of bacterial growth, with minimum inhibitory concentrations (MICs) ranging from 8 to 64 μg/mL .

Antitumor Potential

Recent investigations have uncovered the antitumor potential of this compound, particularly in combination with established chemotherapeutic agents.

Case Study: Synergistic Effects in Cancer Treatment

In a landmark study by Chen et al. (2024), this compound was found to enhance the efficacy of doxorubicin in breast cancer cell lines. The combination therapy resulted in a 40% increase in cancer cell apoptosis compared to doxorubicin alone.

Neuroprotective Properties

Emerging evidence suggests that this compound may possess neuroprotective properties, potentially offering new avenues for treating neurodegenerative disorders.

Research Findings

A recent study by Patel et al. (2025) investigated the effects of this compound on cultured neurons exposed to oxidative stress. The compound significantly reduced neuronal death by 35% and decreased markers of oxidative damage by 28%.

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